5-Cyclohexadecen-1-one, 3-methyl-
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Overview
Description
5-Cyclohexadecen-1-one, 3-methyl-: is a macrocyclic synthetic musk with the chemical formula C16H28O . It is an unsaturated analog of cyclohexadecanone and is similar in chemical structure to natural musk scents such as civetone and muscone . This compound is known for its strong musk scent with floral, amber, and civet tones, making it a popular substitute for natural musk in perfumes, cosmetics, and soaps .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Cyclohexadecen-1-one, 3-methyl- can be synthesized through a multi-step process starting from cyclododecanone. The synthesis involves the following steps :
Chlorination: Cyclododecanone is reacted with chlorine to form 2-chlorocyclododecanone.
Grignard Reaction: The chlorinated product is then reacted with vinyl magnesium chloride to produce 1,2-divinylcyclododecan-1-ol.
Oxy-Cope Rearrangement: The final step involves an oxy-Cope rearrangement to yield 5-cyclohexadecen-1-one.
Industrial Production Methods: The industrial production of 5-Cyclohexadecen-1-one, 3-methyl- typically follows the same synthetic route as described above, with optimization for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Cyclohexadecen-1-one, 3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, particularly at the double bond or carbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reagents like bromine (Br2) and chlorination reagents like thionyl chloride (SOCl2) are often employed.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: 5-Cyclohexadecen-1-one, 3-methyl- is used as a building block in organic synthesis due to its reactivity and structural properties .
Biology and Medicine: The compound’s musk scent makes it valuable in the development of fragrances and pheromones for biological studies .
Industry: In the industrial sector, it is widely used in the formulation of perfumes, cosmetics, and soaps as a substitute for natural musk .
Mechanism of Action
The mechanism of action of 5-Cyclohexadecen-1-one, 3-methyl- primarily involves its interaction with olfactory receptors. The compound binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that results in the perception of its characteristic musk scent . The molecular targets include olfactory receptor proteins, and the pathways involved are part of the olfactory signaling cascade .
Comparison with Similar Compounds
Civetone: A natural musk scent with a similar macrocyclic structure.
Muscone: Another natural musk scent with a similar chemical structure.
Cyclohexadecanone: The saturated analog of 5-Cyclohexadecen-1-one.
Uniqueness: 5-Cyclohexadecen-1-one, 3-methyl- stands out due to its strong musk scent with floral, amber, and civet tones, making it a versatile and valuable compound in the fragrance industry .
Properties
CAS No. |
72785-14-9 |
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Molecular Formula |
C17H30O |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
(5Z)-3-methylcyclohexadec-5-en-1-one |
InChI |
InChI=1S/C17H30O/c1-16-13-11-9-7-5-3-2-4-6-8-10-12-14-17(18)15-16/h9,11,16H,2-8,10,12-15H2,1H3/b11-9- |
InChI Key |
GBCSDBVICWZSEG-LUAWRHEFSA-N |
Isomeric SMILES |
CC1C/C=C\CCCCCCCCCCC(=O)C1 |
Canonical SMILES |
CC1CC=CCCCCCCCCCCC(=O)C1 |
Origin of Product |
United States |
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